molecular formula C7H5O2- B1203000 Benzoate CAS No. 766-76-7

Benzoate

Cat. No.: B1203000
CAS No.: 766-76-7
M. Wt: 121.11 g/mol
InChI Key: WPYMKLBDIGXBTP-UHFFFAOYSA-M
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Description

Benzoate is the conjugate base of benzoic acid, a simple aromatic carboxylic acid. It is commonly found in the form of sodium this compound, potassium this compound, and other salts. Benzoates are widely used as preservatives in the food industry due to their antimicrobial properties. They are also found in various pharmaceutical and cosmetic products .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Food Preservation

Sodium Benzoate as a Preservative

Sodium this compound is widely recognized for its effectiveness as a food preservative. It is particularly effective in acidic foods and beverages due to its ability to inhibit the growth of bacteria, yeast, and fungi. The compound functions as a bacteriostatic and fungistatic agent, making it suitable for:

  • Soft drinks
  • Fruit juices
  • Pickles
  • Salad dressings
  • Condiments

The maximum allowable concentration of sodium this compound in food products is regulated by the FDA at 0.1% by weight .

Table 1: Common Food Products Containing Sodium this compound

Food ProductApplication
Soft drinksPreservative
Fruit juicesPreservative
PicklesPreservative
Salad dressingsPreservative
CondimentsPreservative

Pharmaceutical Applications

Sodium this compound has therapeutic applications, particularly in treating urea cycle disorders and hyperammonemia. It aids in the excretion of excess amino acids, thereby reducing ammonia levels in the bloodstream . Recent studies have indicated potential benefits in treating psychiatric disorders such as schizophrenia and major depressive disorder .

Case Study: Sodium this compound in Schizophrenia Treatment

A clinical trial involving individuals with early psychosis demonstrated that sodium this compound could reduce symptoms when administered as an adjunct therapy. Participants receiving sodium this compound showed significant improvements in negative symptoms compared to those on placebo .

Table 2: Therapeutic Uses of Sodium this compound

ConditionApplication
Urea cycle disordersReduces ammonia levels
SchizophreniaAdjunct therapy
Major depressive disorderPotential treatment option

Cosmetic Industry

In cosmetics, sodium this compound serves as a preservative to prevent microbial growth and extend product shelf life. It is commonly found in:

  • Shampoos
  • Conditioners
  • Facial cleansers
  • Moisturizers

The compound not only preserves but also helps maintain the integrity of cosmetic formulations by controlling pH levels .

Table 3: Cosmetic Products Utilizing Sodium this compound

Cosmetic ProductFunction
ShampoosPreservative
ConditionersPreservative
Facial cleansersPreservative
MoisturizersPreservative

Industrial Applications

Sodium this compound is used in various industrial applications, including:

  • Corrosion inhibitors in automotive coolants
  • Stabilizers in photo processing
  • Additives in plastics manufacturing

The compound's properties make it valuable in enhancing the durability and performance of industrial products .

Table 4: Industrial Uses of Sodium this compound

Industrial ApplicationFunction
Automotive coolantsCorrosion inhibitor
Photo processingStabilizer
Plastics manufacturingAdditive

Biological Activity

Benzoate, particularly in the forms of benzoic acid and its sodium salt (sodium this compound), has garnered significant attention in both food preservation and therapeutic applications. This article delves into the biological activities of this compound, focusing on its antimicrobial properties, metabolic pathways, potential toxicity, and therapeutic uses.

Chemical Structure and Forms

This compound is derived from benzoic acid, a simple aromatic carboxylic acid. It exists primarily in two forms:

  • Benzoic Acid (C₇H₆O₂) : A colorless crystalline solid that is soluble in water.
  • Sodium this compound (C₇H₅NaO₂) : The sodium salt of benzoic acid, commonly used as a food preservative.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it a popular choice as a food preservative. Its effectiveness against various microorganisms is attributed to its ability to lower pH and disrupt cellular functions.

Table 1: Antimicrobial Efficacy of Sodium this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Inhibitory Zone Diameter (mm)
Escherichia coli0.1%12
Staphylococcus aureus0.1%15
Candida albicans0.05%10

Studies have shown that sodium this compound inhibits the growth of bacteria, yeast, and molds by interfering with their metabolism .

Metabolism and Excretion

Upon ingestion, this compound undergoes conjugation with glycine in the liver to form hippurate, which is then excreted via urine. This process occurs in the mitochondrial matrix and involves several enzymatic reactions:

  • Conversion to Benzoyl-CoA : this compound is activated to benzoyl-CoA by ligase.
  • Formation of Hippurate : Benzoyl-CoA is conjugated with glycine by glycine N-acyltransferase.

This metabolic pathway ensures that this compound does not accumulate in the body .

Toxicity and Genotoxicity

Despite its widespread use, concerns regarding the safety of sodium this compound have emerged. Studies indicate that under certain conditions, it can be converted into benzene, a known carcinogen, particularly when combined with ascorbic acid (vitamin C). Research highlights include:

  • Genotoxic Effects : Sodium this compound has been shown to induce DNA damage in human lymphocytes and cause micronucleus formation .
  • Oxidative Stress : It can increase oxidative stress markers in cells, leading to lipid peroxidation and reduced levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Table 2: Effects of Sodium this compound on Oxidative Stress Markers

Dose (mg/kg)Lipid Peroxidation (MDA levels)Antioxidant Enzymes Activity
70NormalNormal
200ElevatedDecreased
400Significantly ElevatedSignificantly Decreased

Therapeutic Applications

Beyond its role as a preservative, sodium this compound has potential therapeutic applications:

  • Neuroprotective Effects : Some studies suggest that sodium this compound may have neuroprotective properties due to its ability to modulate oxidative stress .
  • Local Anesthetic Properties : Research has indicated that certain this compound derivatives exhibit local anesthetic effects comparable to established anesthetics like tetracaine .

Case Studies

  • Neurodegenerative Diseases : A study examined the effects of sodium this compound on oxidative stress in models of neurodegeneration, revealing potential benefits in reducing neuronal damage .
  • Antibacterial Efficacy : Another investigation focused on benzyl this compound derived from Kaempferia rotunda, demonstrating significant antibacterial activity against Bacillus cereus with an MIC of 50 μg/mL .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling benzoate derivatives in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including impervious gloves, chemical-resistant lab coats, and eye protection (e.g., goggles) to prevent skin/eye contact . Ensure adequate ventilation to avoid inhalation of vapors or aerosols, particularly for flammable derivatives like benzyl this compound . Store compounds away from ignition sources and incompatible substances (e.g., strong oxidizers) . Always consult Safety Data Sheets (SDS) for compound-specific hazards and first-aid measures .

Q. How can researchers verify the purity and stability of sodium this compound in experimental preparations?

Use high-performance liquid chromatography (HPLC) with UV detection to quantify sodium this compound purity, referencing CAS 532-32-1 . Monitor stability by conducting accelerated degradation studies under varying pH, temperature, and light exposure. For example, store samples at 4°C in amber glassware to minimize photodegradation . Confirm chemical stability via Fourier-transform infrared spectroscopy (FTIR) to detect changes in functional groups (e.g., carboxylate peaks at ~1600 cm⁻¹) .

Q. What analytical techniques are recommended for quantifying this compound concentrations in complex matrices?

Employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methylation) for volatile this compound esters like benzyl this compound . For aqueous samples (e.g., cell culture media), use ion chromatography to separate sodium this compound from interfering anions . Validate methods with spike-and-recovery experiments to ensure accuracy in biological or environmental matrices .

Q. How should researchers design dose-response studies for this compound toxicity assessments?

Use log-scale concentrations (e.g., 0.1–100 mM) to capture threshold effects in cell-based assays. Include negative controls (e.g., culture medium alone) and positive controls (e.g., known cytotoxic agents). Measure endpoints like cell viability (MTT assay), oxidative stress markers (e.g., glutathione levels), and apoptosis (caspase-3 activation) . Account for species-specific metabolic differences—e.g., human hepatocytes vs. rodent models .

Q. What are the regulatory considerations for using benzoates in pharmaceutical research?

Adhere to EMA guidelines for excipient safety, including impurity profiling (e.g., benzene detection limits) and compatibility studies with active pharmaceutical ingredients (APIs) . For preclinical studies, document batch-specific SDS data (e.g., CAS 532-32-1 for sodium this compound) and ensure compliance with Good Laboratory Practice (GLP) .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in this compound metabolic pathway studies?

Use deuterated (e.g., [²H₃]-methyl) or ¹³C-labeled benzoates to track metabolic intermediates via mass spectrometry. For example, in methyl this compound fragmentation studies, isotopic labels confirmed CO loss originates from the carboxyl group . Apply stable isotope-resolved metabolomics (SIRM) in in vitro models to distinguish host vs. microbial metabolism of sodium this compound .

Q. What experimental strategies mitigate artifacts in this compound degradation product analysis?

Conduct control experiments with radical scavengers (e.g., tert-butanol) to assess hydroxyl radical-mediated degradation in aqueous solutions. Use tandem mass spectrometry (MS/MS) to differentiate degradation products (e.g., benzene derivatives) from matrix interference . For photodegradation studies, employ quartz reactors with calibrated UV light sources to standardize irradiation .

Q. How can researchers optimize synthetic routes for benzyl this compound to maximize yield and minimize byproducts?

Modify the classical Schotten-Baumann reaction by controlling stoichiometry (e.g., benzyl chloride:benzoic acid molar ratio of 1:1.2) and reaction temperature (60–70°C) . Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation. Characterize byproducts (e.g., dibenzyl ether) using nuclear magnetic resonance (NMR) to refine catalyst selection (e.g., NaOH vs. Na₂CO₃) .

Q. What computational methods predict this compound interactions with biological targets?

Perform molecular docking simulations (e.g., AutoDock Vina) to model sodium this compound binding to GABAA receptors or peroxisome proliferator-activated receptors (PPARs) . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Use density functional theory (DFT) to analyze intramolecular interactions (e.g., CH⋯O in 2,5-dimethyl-benzyl this compound) .

Q. How do conflicting ecotoxicity data for benzoates inform experimental redesign?

Reconcile discrepancies by standardizing test organisms (e.g., Daphnia magna vs. zebrafish) and exposure conditions (static vs. flow-through systems). Measure both acute (LC50) and chronic (reproductive impairment) endpoints . Use quantitative structure-activity relationship (QSAR) models to predict toxicity of understudied derivatives (e.g., hexyldecyl this compound) .

Properties

IUPAC Name

benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5O2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043771
Record name Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-76-7
Record name Benzoate anion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The n-propionate, n-valerate, n-phenylacetate and benzoate derivatives of Virginiamycin M1 were prepared using the respective carbonyl chlorides. The respective carbonyl chloride (1.0 mmole) was added to a stirring solution of virginiamycin M1 (0.50 g, 0.95 mmole), pyridine (84 μl) and 4-dimethylaminopyridine (20 μg) at room temperature for 2 hours. Methanol (0.5 ml) was added to destroy excess reagent. The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml). The pooled organic layers were dried over anhydrous Na2SO4 and flash evaporated to dryness (dry weight=0.63, 0.81, 1.0 and 1.4 g respectively). Purification over a column of 50 g E. Merck silica gel 60 (43-60 μm particle size) in 40-80% acetone/hexane stepwise gradients yielded 0.43, 0.33, 0.29 and 0.56 g of the respective esters.
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Synthesis routes and methods II

Procedure details

A coupling reaction is then used to couple (αS)-α[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid, (Formula 3) methanesulfonic acid salt to (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Formula J) in the presence of 1-hydroxybenzotriazole (HOBT) or other known coupling agent to produce 3-(aminocarbonyl)-αS)-α-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-β-oxo-(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2-ethanecarbamic acid, 1,1-dimethylethyl ester (Formula K). Formula K compound is subjected to dehydration by treating compound K with organic base such as pyridine or triethylamine and trifluoroacetic anhydride, and then subjecting the reaction to hydrolysis by cooling to from about 0 to about 10° C. and adding sodium hydroxide or other strong base such as KOH or LiOH to form Compound L. 3-cyano-(αS)-α-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-β-oxo-(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2-ethanecarbamic acid, 1,1-dimethylethyl ester (Formula L), which is then deprotected (and treated with sodium benzoate) to form the dipeptidyl peptidase IV inhibitor (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-1-oxoethyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, benzoate (1:1) (Formula M).

Synthesis routes and methods III

Procedure details

Starting from a 5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone, wherein the alkoxy group is a methoxy, benzyloxy and p-methoxybenzyloxy group, esterification in pyridine with 1.3 molar equivalents of both acetic, acetic-formic or propionic anhydride and benzoyl or p-phenylbenzoyl chloride, gave the 4α-formate, acetate, m.p. 76°-77°, [α]D = - 29.5°, [α]365° = - 74°(CHCl3), propionate, benzoate and p-phenylbenzoate.
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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